3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one
Description
3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Properties
Molecular Formula |
C27H24N2OS |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
3-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-5-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C27H24N2OS/c1-17-3-6-19(7-4-17)21-14-23(16-24(30)15-21)28-22-10-8-20(9-11-22)27-29-25-12-5-18(2)13-26(25)31-27/h3-13,16,21,28H,14-15H2,1-2H3 |
InChI Key |
BIEQCWPWIXUXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one typically involves multiple steps. One common method includes the diazo-coupling process between aniline derivatives and benzothiazole compounds . Other synthetic pathways include Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include the use of commercially available reagents and the avoidance of toxic solvents . One-pot synthesis and sequential multistep synthesis are commonly used to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as Dess-Martin periodinane.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole-2-carboxylic acid derivatives, while reduction may produce benzothiazole-2-ylmethanol derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 400.49 g/mol. The compound features a cyclohexene core substituted with a benzothiazole moiety, which is known for its diverse biological activities.
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The structural characteristics of 3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one suggest potential activity against various cancer cell lines. Studies on related benzothiazole compounds have shown their ability to inhibit cancer cell proliferation and induce apoptosis, making this compound a candidate for further investigation in oncology .
2. Anti-inflammatory Effects:
Benzothiazole derivatives are also noted for their anti-inflammatory properties. The compound may act by inhibiting specific inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation. The dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has been linked to reduced pain and inflammation, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .
3. Antimicrobial Activity:
The presence of the benzothiazole ring in the structure has been associated with antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated efficacy against bacterial and fungal strains, indicating that this compound may possess similar properties .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthetic routes typically include:
- Formation of the Benzothiazole Ring: This is achieved through the condensation of appropriate anilines with carbon disulfide or other thioketones.
- Cyclization Reactions: The cyclohexene moiety is introduced via cyclization reactions involving suitable precursors.
Optimizing these synthetic pathways can enhance the efficiency of producing this compound for research purposes.
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study involving benzothiazole derivatives, compounds structurally related to this compound were evaluated for their cytotoxic effects on human cancer cell lines. Results showed that modifications to the benzothiazole moiety significantly influenced anticancer activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of benzothiazole derivatives demonstrated that certain compounds could effectively reduce inflammation markers in animal models. The study suggested that similar compounds could be developed into therapeutic agents targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The benzothiazole moiety is known to interact with various biological targets, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Aminobenzothiazole: Known for its use in medicinal chemistry and its role as a building block for more complex molecules.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Uniqueness
3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of benzothiazole and cyclohexenone moieties provides a versatile platform for developing new compounds with enhanced biological activities .
Biological Activity
The compound 3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one is a complex organic molecule with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including relevant case studies and research findings.
- Molecular Formula : C24H20N2O2S
- Molecular Weight : 400.49 g/mol
- CAS Number : Not specified in the search results.
Antitubercular Activity
Recent studies have highlighted the significance of benzothiazole derivatives in the development of antitubercular agents. Compounds similar to the target molecule have shown notable efficacy against Mycobacterium tuberculosis. For instance, a related compound exhibited significant antitubercular activity with an IC50 value ranging from 1.35 to 4.00 μM, demonstrating promising potential for further development in treating tuberculosis .
Anticancer Activity
The anticancer potential of compounds containing benzothiazole moieties has been extensively studied. Research indicates that derivatives of benzothiazole can exhibit selective cytotoxicity against various cancer cell lines. For example, compounds were tested against human chronic myelogenous leukemia and other cancer types, showing a range of GI50 values from 15.1 to 93.3 μM, indicating their potential as anticancer agents .
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with cellular targets through various mechanisms:
- Cell Penetration : Increased hydrophobicity enhances the ability of these compounds to penetrate bacterial cell walls, which is crucial for their effectiveness against M. tuberculosis .
- Cytotoxicity : The presence of electronegative and electron-donating groups in the benzothiazole structure contributes to their cytotoxic effects on cancer cells by disrupting cellular processes .
Case Studies
- Antitubercular Efficacy : A study synthesized several benzothiazole derivatives and evaluated their activity against M. tuberculosis H37Rv. The results indicated that compounds with specific substitutions exhibited significantly higher activity than standard drugs such as isoniazid and rifampicin .
- Anticancer Screening : In vitro assays were conducted on various cancer cell lines (e.g., MCF-7, HT-29), revealing that certain derivatives showed high levels of cytotoxicity with minimal toxicity to normal cells .
Table 1: Antitubercular Activity of Related Compounds
Table 2: Anticancer Activity Against Various Cell Lines
Q & A
Q. How can crystallographic data improve understanding of intermolecular interactions?
- Methodological Answer : Solve the crystal structure via single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å). Analyze Hirshfeld surfaces to quantify H-bonding (e.g., N–H⋯O) and π-π stacking interactions. Use Mercury software to calculate packing coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
